9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
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Overview
Description
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a compound known for its role as a selective androgen receptor modulator (SARM).
Preparation Methods
The synthesis of 9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves several steps. One common method includes the reaction of 7H-Pyrrolo[3,2-f]quinolin-7-one with 9-chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl) under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Mechanism of Action
The compound acts as a selective agonist for the androgen receptor. It exhibits functional selectivity by dissociating anabolic and androgenic effects. This means it acts as a partial agonist for androgenic effects but a full agonist for anabolic effects. The tissue-selective activity is believed to result from altered molecular interactions at the level of the androgen receptor .
Comparison with Similar Compounds
Similar compounds include other selective androgen receptor modulators (SARMs) such as:
LGD-2226: Known for its anabolic effects with reduced androgenic activity.
Ostarine (MK-2866): Another SARM with similar properties but different molecular structure.
RAD-140: A SARM with high anabolic activity and minimal androgenic effects.
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one stands out due to its specific molecular interactions and tissue-selective activity, making it unique among SARMs .
Biological Activity
9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one, also known as LGD-3303, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14ClF3N2O
- Molecular Weight : 342.74 g/mol
- CAS Number : 917891-35-1
Anticancer Activity
Studies have shown that compounds similar to LGD-3303 exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study reported that certain pyrroloquinoline derivatives demonstrated growth inhibition in cancer cells with GI50 values ranging from nanomolar to micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances anticancer activity (Table 1) .
Compound | Cell Line | GI50 (µM) |
---|---|---|
LGD-3303 | MCF-7 | 0.50 |
LGD-3303 | T47D | 0.75 |
Anti-inflammatory Effects
Research indicates that LGD-3303 and its derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Quinoline derivatives have shown efficacy against various bacterial and fungal strains. A study highlighted the synthesis of quinoline-based hydrazone derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of LGD-3303 on MCF-7 breast cancer cells. The results demonstrated that treatment with LGD-3303 led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Inhibition of Inflammation
In another investigation, LGD-3303 was tested for its ability to inhibit LPS-induced inflammation in RAW 264.7 cells. The findings revealed that the compound significantly reduced NO production and downregulated iNOS expression, supporting its role as a potential anti-inflammatory agent.
Properties
CAS No. |
917890-58-5 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
9-chloro-2-ethyl-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-3-9-7(2)13-10(16-9)4-5-11-14(13)8(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18) |
InChI Key |
UNMIDHPOTNACFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC3=C2C(=CC(=O)N3)Cl)C |
Origin of Product |
United States |
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